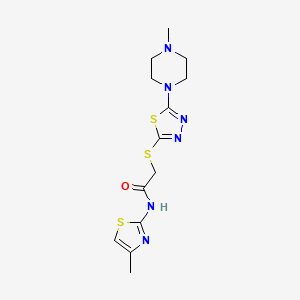

2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

The target compound, 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, is a thiadiazole-thiazole hybrid featuring a 4-methylpiperazine substituent and a 4-methylthiazole acetamide backbone. Its synthesis likely involves nucleophilic substitution between a chloroacetamide intermediate and 4-methylpiperazine, analogous to methods described for structurally related compounds (e.g., N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) in ) . Thiadiazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and antifungal properties, owing to their electron-rich heterocyclic systems and ability to interact with cellular targets .

Properties

IUPAC Name |

2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6OS3/c1-9-7-21-11(14-9)15-10(20)8-22-13-17-16-12(23-13)19-5-3-18(2)4-6-19/h7H,3-6,8H2,1-2H3,(H,14,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJKWTUGKMPVMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

This compound features a 1,3,4-thiadiazole ring , a piperazine moiety , and an acetamide functional group . Its molecular formula is , with a molecular weight of approximately 370.51 g/mol . The structural complexity includes a thioether linkage which may enhance its biological interactions.

Antimicrobial Properties

Preliminary studies indicate that 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide exhibits significant antimicrobial activity. Notably, it has shown inhibitory effects against Xanthomonas campestris pv. oryzae, with an effective concentration (EC50) of 17.5 µg/mL . This suggests potential applications in agricultural chemistry as a bactericide or fungicide.

Comparative Activity

To contextualize its effectiveness, a comparison with similar compounds is useful. The following table summarizes the biological activities of structurally related thiadiazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-methoxyethyl)-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide | Thiophene group | Antimalarial activity against Plasmodium falciparum |

| 5-[6-(3-cyanopyrrolo[1,2-b]pyridazin-7-yl)-4-(oxetan-3-ylamino)pyridin-3-yl]-1,3,4-thiadiazole | Oxetan group | NR1/NR2A receptor antagonist |

| N-(1,3,4-Thiadiazol-2-yl)acetamide | Simplified thiadiazole structure | Impurity reference material |

This table highlights the diversity within the thiadiazole class and underscores the unique combination of piperazine and thiazole functionalities present in the target compound.

The exact mechanism of action for 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide remains to be fully elucidated. However, compounds with similar structures have been linked to various modes of action such as enzyme inhibition and disruption of bacterial cell wall synthesis . The presence of the thiadiazole ring is particularly notable for contributing to these biological activities due to its reactivity and ability to form stable interactions with biological targets.

Case Studies and Research Findings

Recent studies have explored the broader category of 1,3,4-thiadiazole derivatives for their biological potential. For instance:

- Anticancer Activity : Research indicates that derivatives containing the thiadiazole nucleus exhibit anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7 and HepG2. These studies demonstrated that certain derivatives could significantly increase the Bax/Bcl-2 ratio and activate caspase pathways involved in programmed cell death .

- Anthelmintic Properties : A study evaluated several thiadiazole derivatives for their anthelmintic activity. Compounds with specific substitutions on the thiadiazole ring displayed promising results against helminths .

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity:

- Compound 4g () demonstrated moderate anticancer activity in vitro, attributed to its 4-fluorophenylpiperazine group, which enhances electron-withdrawing effects and membrane permeability .

- BZ-IV () was characterized but lacks explicit activity data; however, benzothiazoles are known for antitumor properties via topoisomerase inhibition .

Antimicrobial and Antifungal Activity:

- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine () exhibits fungicidal and insecticidal activity, highlighting the role of aryl substituents in bioactivity .

SAR Insights:

- Piperazine Modifications: The 4-methylpiperazine in the target compound may enhance solubility compared to bulkier arylpiperazines (e.g., 4g ) but reduce affinity for hydrophobic binding pockets.

- Thiazole vs.

Physicochemical and Spectral Comparisons

- Melting Points: The target compound’s melting point is unreported, but analogs like 4g (203–205°C) and 5a (226–228°C) suggest that electron-withdrawing groups (e.g., Cl, F) increase crystalline stability .

- Spectral Signatures: All compounds show characteristic IR peaks for C=O (~1650–1675 cm⁻¹) and NH (~3270–3300 cm⁻¹), consistent with acetamide and thiadiazole moieties .

Q & A

Basic: What are the standard synthetic routes for 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?

Answer:

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A common approach includes:

- Step 1: Preparation of the 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol intermediate via cyclization of thiosemicarbazide derivatives under acidic conditions.

- Step 2: Reaction of the thiol intermediate with 2-chloro-N-(4-methylthiazol-2-yl)acetamide in the presence of a base (e.g., K₂CO₃) in acetone or DMF at reflux (60–80°C) for 6–8 hours .

- Purification: The crude product is recrystallized from ethanol or acetone, with yields typically ranging from 65% to 75%.

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of thiadiazole, thiazole, and acetamide moieties. For example, the methylpiperazinyl group shows singlet peaks at δ 2.3–2.5 ppm (CH₃) and δ 3.2–3.5 ppm (piperazine CH₂) .

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 423.08) .

- Infrared Spectroscopy (IR): Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-S (650–750 cm⁻¹) bonds are critical for functional group identification .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates compared to acetone, improving yields by ~15% .

- Catalyst Use: Triethylamine (0.1–0.2 eq.) reduces side reactions during condensation, increasing purity to >95% .

- Temperature Control: Maintaining reflux at 70°C ± 2°C minimizes thermal degradation of the thiadiazole core .

Advanced: What methodologies are recommended for evaluating its biological activity in enzyme inhibition studies?

Answer:

- In vitro assays:

- Kinase Inhibition: Use ATP-Glo™ assays to measure inhibition of PI3K/Akt/mTOR pathways at IC₅₀ concentrations (reported range: 0.5–5 µM for analogous thiadiazoles) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with EC₅₀ values compared to controls .

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., EGFR tyrosine kinase) by analyzing hydrogen bonds with thiadiazole sulfur and acetamide carbonyl groups .

Advanced: How can contradictory stability data under varying pH conditions be resolved?

Answer:

- Accelerated Stability Testing: Conduct studies at 40°C/75% RH over 4 weeks, monitoring degradation via HPLC. Thiadiazole derivatives are prone to hydrolysis at pH < 3 or > 10, necessitating buffered formulations (pH 6–8) .

- Degradation Pathway Analysis: LC-MS/MS identifies hydrolyzed byproducts (e.g., free thiol or piperazine fragments), guiding stabilization strategies like lyophilization .

Advanced: What computational approaches predict structure-activity relationships (SAR) for analogs?

Answer:

- Quantitative SAR (QSAR): Use Molinspiration or MOE to correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with bioactivity. Hammett constants (σ) for substituents predict logP and IC₅₀ trends .

- Free Energy Perturbation (FEP): Simulates binding free energy changes for methylpiperazinyl modifications, identifying analogs with improved target selectivity .

Advanced: How to address discrepancies in reported cytotoxicity data across cell lines?

Answer:

- Cell Line Validation: Ensure consistency in passage number, culture conditions, and genetic profiling (e.g., KRAS mutations in HCT-116 vs. HT-29).

- Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify off-target effects (e.g., ROS induction in sensitive lines) .

Basic: What are the critical solubility and formulation challenges for in vivo studies?

Answer:

- Solubility: The compound exhibits poor aqueous solubility (<10 µg/mL) due to its hydrophobic thiadiazole-thiazole core. Use co-solvents like PEG-400 or cyclodextrin inclusion complexes to enhance bioavailability .

- Formulation: Nanoemulsions (e.g., Tween-80/ethanol) improve plasma half-life in rodent models by 2–3 fold .

Advanced: How to design structure-based analogs to mitigate metabolic instability?

Answer:

- Metabolic Hotspot Identification: Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., methylpiperazine N-demethylation).

- Bioisosteric Replacement: Substitute the thioether linkage with a sulfone or carbamate group to reduce CYP3A4-mediated oxidation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.